molecular formula C7H9Cl2NO B2684630 (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride CAS No. 2460751-21-5

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride

Cat. No.: B2684630
CAS No.: 2460751-21-5
M. Wt: 194.06
InChI Key: HQLUKZCDXVBNSA-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C7H8ClNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride typically involves the chlorination of 6-methylpyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 6-methylpyridin-3-ylmethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-6-methylpyridine-3-carboxaldehyde or 2-Chloro-6-methylpyridine-3-carboxylic acid.

    Reduction: 6-Methylpyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-Methylpyridin-3-ylmethanol: Lacks the chlorine atom, affecting its substitution reactions.

    2-Chloro-3-hydroxypyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties.

Uniqueness

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-2-3-6(4-10)7(8)9-5;/h2-3,10H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLUKZCDXVBNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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